N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring system and a nicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide: Similar structure with a naphthalene ring instead of a quinoline ring.
N’-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide: Contains bromine substituents on the phenyl ring.
N’-[(2-Oxo-1,2-dihydro-3-quinolinyl)methylidene]decanohydrazide: Similar structure with a decanoic acid hydrazide moiety.
Uniqueness
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is unique due to its specific combination of a quinoline ring and a nicotinohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c21-15-13(8-11-4-1-2-6-14(11)19-15)10-18-20-16(22)12-5-3-7-17-9-12/h1-10H,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
HDRDPFOOZAYMQV-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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